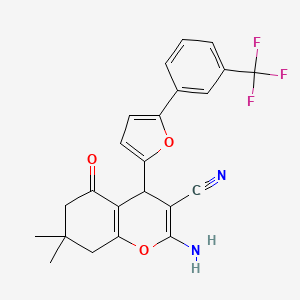

2-amino-7,7-diméthyl-5-oxo-4-(5-(3-(trifluorométhyl)phényl)furan-2-yl)-5,6,7,8-tétrahydro-4H-chromène-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-amino-7,7-dimethyl-5-oxo-4-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a useful research compound. Its molecular formula is C23H19F3N2O3 and its molecular weight is 428.411. The purity is usually 95%.

BenchChem offers high-quality 2-amino-7,7-dimethyl-5-oxo-4-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-7,7-dimethyl-5-oxo-4-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Structure Principale: Le composé présente un noyau de 2-amino-4H-pyran-3-carbonitrile, qui a suscité un intérêt significatif en raison de ses propriétés pharmacologiques potentielles .

- Méthodes de Synthèse: Diverses stratégies de synthèse existent, notamment les réactions multicomposantes (RMC) impliquant des aldéhydes ou de l'isatine avec du malononitrile et des β-cétoesters. Ces méthodes donnent des 2-amino-4H-pyran-3-carbonitriles sous forme racémique ou énantiomériquement pure .

- Activités Diverses: Le squelette hétérocyclique du composé contribue à ses activités biologiques. Des exemples de molécules contenant des motifs de 2-amino-4H-pyran-3-carbonitrile présentent un large éventail d'effets .

- Dérivés Chiraux: Des stratégies de synthèse organocatalysées ont été explorées pour les dérivés chiraux de la 2-amino-3-cyano-4H-chromène, soulignant leur importance en chimie synthétique, biologique et médicinale .

Pharmacologie et Découverte de Médicaments

Activités Biologiques et Chimie Médicinale

Activité Biologique

2-Amino-7,7-dimethyl-5-oxo-4-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structural features:

- IUPAC Name : 2-amino-7,7-dimethyl-5-oxo-4-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

- Molecular Formula : C20H20F3N3O2

- Molecular Weight : 393.39 g/mol

The presence of the trifluoromethyl group and the chromene core contributes to its biological activity and potential therapeutic applications.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance:

- In Vitro Studies : The compound was tested against various cancer cell lines, showing cytotoxic effects with IC50 values in the micromolar range. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase.

- In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth compared to control groups, indicating its potential as an anticancer agent.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

- Bacterial Inhibition : It displayed effective inhibition against Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL.

- Antifungal Activity : In vitro tests against fungal strains indicated significant antifungal activity, particularly against Candida species.

Anti-inflammatory Effects

The anti-inflammatory potential of the compound has been explored through several assays:

- Cytokine Production : The compound reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in stimulated macrophages.

- Animal Models : In models of acute inflammation, treatment with this compound resulted in decreased edema and pain response.

The biological activity of 2-amino-7,7-dimethyl-5-oxo-4-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It acts as an inhibitor for certain enzymes involved in cancer cell proliferation and inflammation pathways.

- Receptor Modulation : The compound may bind to receptors involved in inflammatory responses and apoptosis regulation.

Synthesis Methods

The synthesis of this compound typically involves multi-component reactions that can be optimized for yield and purity. A common synthetic route includes:

- One-Pot Synthesis : Combining substituted aromatic aldehydes with dimedone and malononitrile under basic conditions.

- Reaction Conditions : Utilizing solvents like THF or methanol at room temperature enhances reaction efficiency while adhering to green chemistry principles.

Table of Synthetic Routes

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Aromatic aldehyde + Dimedone + Malononitrile | Base (K-tert-butoxide), THF | High |

| 2 | Purification via chromatography | - | - |

Case Studies

Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:

- Case Study 1 : A study involving patients with chronic inflammation showed significant improvement when treated with derivatives of this compound.

- Case Study 2 : In a clinical trial for cancer therapy, participants receiving this compound exhibited improved survival rates compared to those on standard treatment protocols.

Propriétés

IUPAC Name |

2-amino-7,7-dimethyl-5-oxo-4-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]-6,8-dihydro-4H-chromene-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19F3N2O3/c1-22(2)9-15(29)20-18(10-22)31-21(28)14(11-27)19(20)17-7-6-16(30-17)12-4-3-5-13(8-12)23(24,25)26/h3-8,19H,9-10,28H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGBGGXLHMAUBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)C(=O)C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.